molecular formula C15H12FN3O B7536256 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B7536256
M. Wt: 269.27 g/mol
InChI Key: OKEABGVVSKQUTL-UHFFFAOYSA-N
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Description

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorine atom at the 5-position. The pyridin-2-ylmethyl group is then attached to the nitrogen atom of the indole ring, and finally, the carboxamide group is introduced at the 2-position. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine
  • 5-fluoro-2-aminopyrimidine derivatives
  • 5-amino-pyrazoles

Uniqueness

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and pyridin-2-ylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-4-5-13-10(7-11)8-14(19-13)15(20)18-9-12-3-1-2-6-17-12/h1-8,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEABGVVSKQUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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